

Comparative Guide to the X-ray Crystal Structures of 8-Quinolinecarboxaldehyde Metal Complexes

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Compound of Interest

Compound Name: 8-Quinolinecarboxaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of metal complexes derived from **8-quinolinecarboxaldehyde** and its analogs. The coordination of these ligands with various metal ions leads to diverse structural arrangements and biological activities, including promising anticancer and antimicrobial properties. This document summarizes key crystallographic data, details experimental protocols for synthesis and biological evaluation, and visualizes relevant biological signaling pathways.

I. Comparison of X-ray Crystal Structures

The coordination chemistry of **8-quinolinecarboxaldehyde** and its derivatives is rich, with the quinoline nitrogen and the carbonyl oxygen (or the imine nitrogen in Schiff base derivatives) acting as common donor atoms. The resulting metal complexes exhibit a range of geometries, influenced by the metal ion, the specific ligand, and the presence of co-ligands.

A. Schiff Base Complexes of 8-Hydroxy-2-quinolinecarboxaldehyde

Recent studies have provided detailed structural information for copper(II) and zinc(II) complexes of Schiff bases derived from 8-hydroxy-2-quinolinecarboxaldehyde. These

complexes serve as excellent models for understanding the coordination behavior of the broader **8-quinolinecarboxaldehyde** family.

Table 1: Selected Bond Lengths (Å) and Angles (°) for Cu(II) and Zn(II) Schiff Base Complexes of 8-Hydroxy-2-quinolinecarboxaldehyde^{[1][2]}

Parameter	Cu(II) Complex (Dinuclear)	Zn(II) Complex (Mononuclear)
Bond Lengths (Å)		
M-O(phenolic)	1.93 - 1.95	2.01 - 2.03
M-N(quinoline)	2.01 - 2.03	2.10 - 2.12
M-N(imine)	1.96 - 1.98	2.05 - 2.07
Cu-Cu distance	3.15 - 3.17	N/A
Bond Angles (°)		
O(phenolic)-M-N(quinoline)	82.5 - 83.5	79.0 - 80.0
O(phenolic)-M-N(imine)	160.0 - 162.0	145.0 - 147.0
N(quinoline)-M-N(imine)	78.0 - 79.0	75.0 - 76.0

Note: Data is derived from related Schiff base complexes as detailed crystallographic data for the parent **8-quinolinecarboxaldehyde** metal complexes is limited in the searched literature.

B. Nickel(II) Complex of a Schiff Base Derived from 8-Hydroxyquinoline-2-carboxaldehyde

A mononuclear nickel(II) complex with the Schiff base ligand formed from 8-hydroxyquinoline-2-carboxaldehyde and 2-aminoethanol has also been structurally characterized.

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Ni(II) Schiff Base Complex

Parameter	Ni(II) Complex
Bond Lengths (Å)	
Ni-O(phenolic)	1.99 - 2.01
Ni-N(quinoline)	2.08 - 2.10
Ni-N(imine)	2.03 - 2.05
Bond Angles (°)	
O(phenolic)-Ni-N(quinoline)	80.0 - 81.0
O(phenolic)-Ni-N(imine)	165.0 - 167.0
N(quinoline)-Ni-N(imine)	85.0 - 86.0

Note: Data is derived from a related Schiff base complex.

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide generalized protocols for the synthesis of **8-quinolinecarboxaldehyde**-based Schiff base ligands and their metal complexes, as well as for the evaluation of their biological activities.

A. Synthesis of Schiff Base Ligands

A general method for the synthesis of Schiff base ligands involves the condensation of an aldehyde with a primary amine.[\[3\]](#)

Protocol 1: Synthesis of a Schiff Base Ligand from 2-Methyl-**8-quinolinecarboxaldehyde**[\[3\]](#)

- Dissolve 2-methyl-**8-quinolinecarboxaldehyde** (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
- In a separate beaker, dissolve the desired primary amine (e.g., 3-aminophenol, 1 mmol) in 20 mL of absolute ethanol.

- Add the ethanolic solution of the primary amine dropwise to the stirred solution of 2-methyl-8-quinolinecarboxaldehyde.
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the resulting mixture for 3-4 hours with constant stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, allow the reaction mixture to cool to room temperature.
- Collect the precipitated solid Schiff base ligand by filtration, wash with cold ethanol, and dry in a desiccator over anhydrous CaCl_2 .
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure ligand.

B. Synthesis of Metal Complexes

The synthesized Schiff base ligands can then be reacted with various metal salts to form the corresponding metal complexes.^{[3][4]}

Protocol 2: General Synthesis of Metal(II) Complexes^{[3][4]}

- Dissolve the synthesized Schiff base ligand (2 mmol) in 30 mL of hot ethanol in a round-bottom flask.
- In a separate beaker, dissolve the metal(II) salt (e.g., $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$, $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$, 1 mmol) in 20 mL of ethanol.
- Add the ethanolic solution of the metal salt dropwise to the hot, stirred solution of the Schiff base ligand.
- Adjust the pH of the mixture to approximately 7-8 by adding a dilute ethanolic solution of NaOH or ammonia to facilitate deprotonation and complexation.
- Reflux the reaction mixture for 4-6 hours, during which a colored precipitate of the metal complex will form.

- Allow the mixture to cool to room temperature.
- Collect the precipitate by filtration, wash with the reaction solvent and then with a non-polar solvent like diethyl ether.
- Dry the purified metal complex in a desiccator or a vacuum oven.

C. Biological Activity Assays

The potential of these metal complexes as therapeutic agents is often evaluated through antimicrobial and anticancer assays.

Protocol 3: Antimicrobial Activity Assay (Agar Well Diffusion Method)[\[3\]](#)[\[5\]](#)

- Prepare agar plates seeded with the target bacterial or fungal strains.
- Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
- Prepare stock solutions of the synthesized metal complexes and the free ligand in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
- Add 100 μ L of each test solution into separate wells.
- Use the solvent (DMSO) as a negative control and a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control.
- Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48-72 hours.
- Measure the diameter of the zone of inhibition in millimeters.

Table 3: Minimum Inhibitory Concentration (MIC) of Representative Quinoline-Based Complexes[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Complex/Ligand	Organism	MIC (µg/mL)
8-Hydroxyquinoline (8HQ)	S. aureus	~4
8-Hydroxyquinoline (8HQ)	E. coli	>64
Cu(II)-8HQ derivative	S. aureus	8 - 32
Cu(II)-8HQ derivative	E. coli	16 - 64

Protocol 4: Anticancer Activity Assay (MTT Assay)[\[3\]](#)

- Seed cancer cells in 96-well plates at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the metal complexes and incubate for 48 hours.
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ value.

Table 4: IC₅₀ Values of Representative Quinoline-Based Complexes against Cancer Cell Lines[\[3\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Complex	Cell Line	IC ₅₀ (μM)
Cu(II)-8-hydroxyquinoline hydrazone	A549 (Lung)	5.2
Cu(II)-8-hydroxyquinoline hydrazone	HeLa (Cervical)	3.8
Pt(II)-(quinolin-8-olato)	Lu-1 (Lung)	0.8
Pt(II)-(quinolin-8-olato)	Hep-G2 (Liver)	0.4
Cisplatin	Lu-1 (Lung)	~43
Cisplatin	Hep-G2 (Liver)	~13

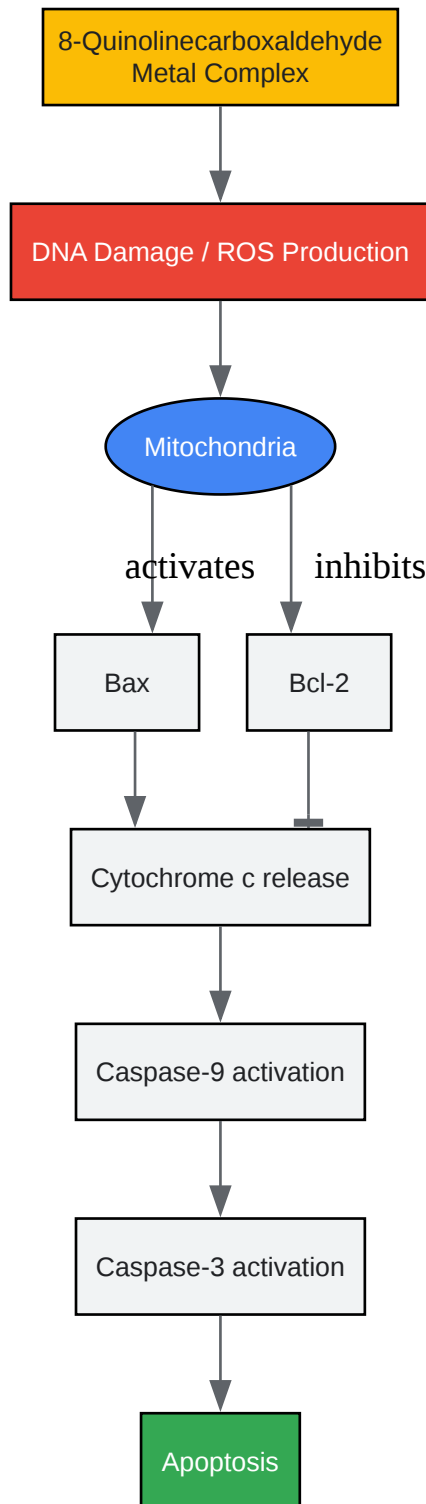
III. Signaling Pathways and Experimental Workflows

8-Quinolinecarboxaldehyde metal complexes exert their biological effects through various mechanisms, including the modulation of key cellular signaling pathways.

A. Apoptosis Induction Pathway

A common mechanism of anticancer activity for many metal complexes is the induction of apoptosis, or programmed cell death. This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

General Apoptosis Induction by Metal Complexes

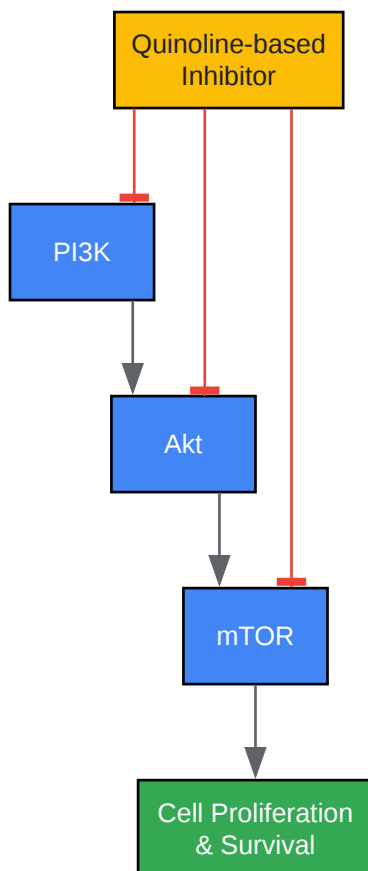
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Caption: General overview of the intrinsic apoptosis pathway induced by metal complexes.

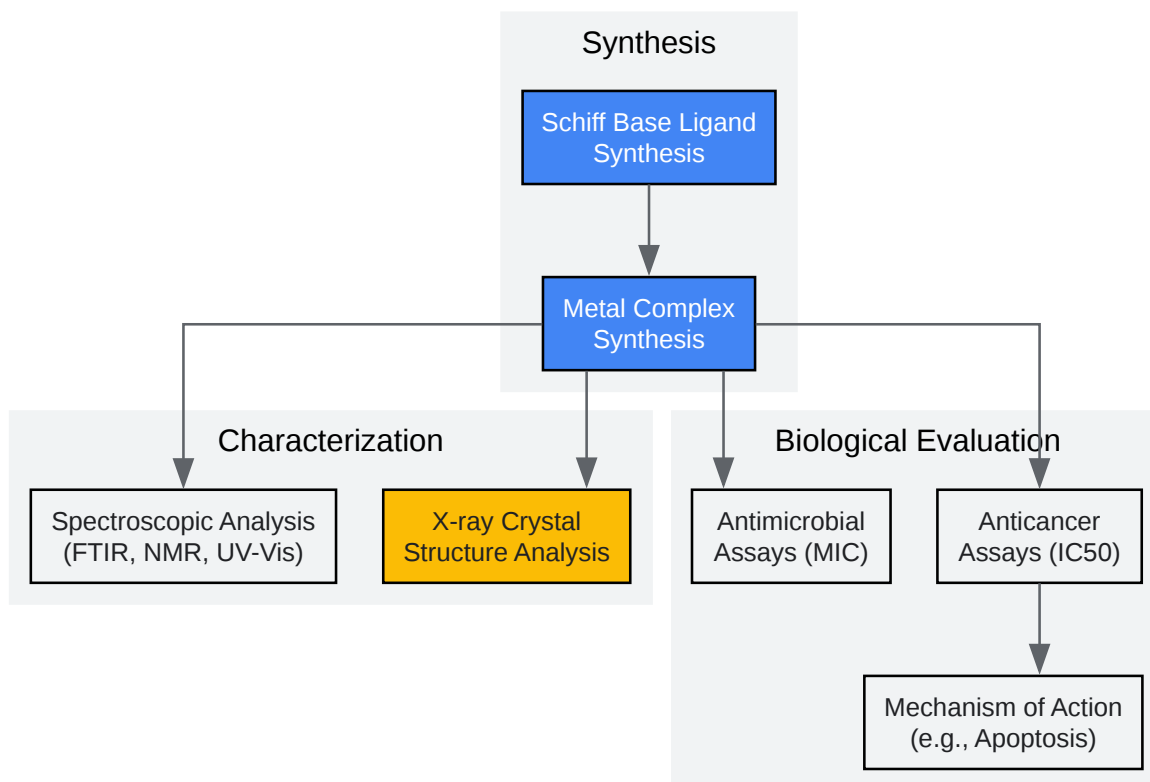
B. PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its inhibition is a key strategy in cancer therapy. Some quinoline derivatives have been shown to target this pathway.

Inhibition of PI3K/Akt/mTOR Pathway



Workflow for Synthesis and Evaluation



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